丙酮酸乙酯 (3,3,3-D3)

描述

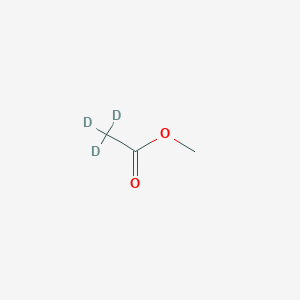

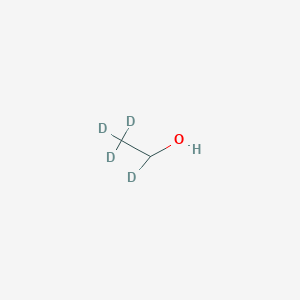

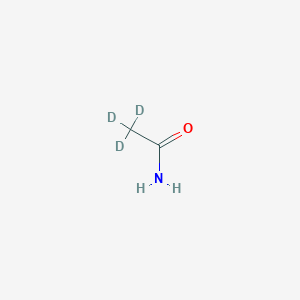

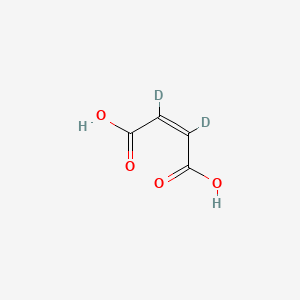

Ethyl pyruvate (3,3,3-D3) is an oxo carboxylic acid . It is a labelled analogue of Ethyl pyruvate . It has been found in Zanthoxylum schinifolium . Ethyl pyruvate has been shown to have robust neuroprotective effects via its anti-inflammatory, anti-oxidative and anti-apoptotic functions .

Synthesis Analysis

Ethyl pyruvate has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component . It has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .Molecular Structure Analysis

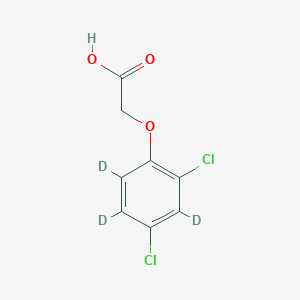

The molecular formula of Ethyl pyruvate (3,3,3-D3) is C5H8O3 . The average mass is 119.134 Da and the monoisotopic mass is 119.066177 Da .Chemical Reactions Analysis

Ethyl pyruvate can undergo asymmetric Henry reaction with nitromethane to form α-hydroxy β-nitro esters . It can be used as the model compound for α-ketoesters to study the mechanism of enantioselective hydrogenation reactions .科学研究应用

1. 危重疾病和器官功能障碍

丙酮酸乙酯 (EP) 是丙酮酸的衍生物,已显示出改善各种危重疾病中器官功能障碍的希望。研究表明,它在严重脓毒症、急性呼吸窘迫综合征、烧伤、急性胰腺炎和中风的临床前模型中提高存活率和减轻器官功能障碍方面有效。它还增强了冠状动脉缺血和再灌注后的心脏功能。EP 的药理作用,包括抑制炎症,不同于丙酮酸阴离子发挥的作用 (Fink, 2008); (Fink, 2007)。

2. 抗炎和细胞保护作用

EP 作为活性氧 (ROS) 清除剂的作用值得注意。它已有效改善氧化剂介导的细胞损伤动物模型中的器官功能。它在水溶液中比丙酮酸更稳定,使其成为更可行的治疗选择。负责其药理作用的生化机制,特别是其抗炎作用,引起了极大的兴趣 (Kao & Fink, 2010)。

3. 血流动力学和脂质过氧化

在复苏性高动力性内毒血症的猪模型中,EP 在改善全身和肝脏血流动力学方面显示出前景。它还防止了脂质过氧化,表明其在控制氧化应激和改善血流动力学稳定性方面的潜力 (Hauser 等人,2005)。

4. 抗肿瘤活性

EP 已显示出显着的抗肿瘤活性。它可以诱导细胞凋亡并阻碍肝癌的生长,影响 HMGB1-RAGE 和 AKT 等关键通路。这凸显了其在癌症治疗中的潜在作用 (Cheng 等人,2014)。

5. 对中枢神经系统的影响

EP 已显示出治疗多发性硬化症等神经退行性疾病的潜力。它可以减少中枢神经系统浸润、激活的巨噬细胞/小胶质细胞的数量,并影响肠道相关淋巴组织,表明其在管理中枢神经系统炎症免疫反应中的作用 (Djedovic 等人,2017)。

6. 对内毒素血症和败血症的保护作用

已证明 EP 可以抑制 caspase-11 依赖性细胞焦亡,从而提供对内毒素血症和败血症的保护。这表明它是一种潜在的抑制剂,可以抑制 LPS 介导的细胞质 caspase-11 和气体坏死素 D 的激活,有助于理解其在实验性败血症和内毒素血症中的保护作用 (Qiu 等人,2019)。

作用机制

CTI-01, a novel anti-inflammatory agent, inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body’s inflammatory response . Ethyl pyruvate has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation and differentiation .

安全和危害

Ethyl pyruvate is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . It is also advised to take precautionary measures against static discharge . Immediate change of contaminated clothing is suggested along with preventive skin protection . Hands and face should be washed after working with the substance .

未来方向

属性

IUPAC Name |

ethyl 3,3,3-trideuterio-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-BMSJAHLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyruvate-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)